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Siremadlin Dosing Regimens from Clinical Studies

The table below summarizes the different siremadlin dosing regimens investigated in a first-in-human phase

I study. This information can serve as a reference for the dose ranges and schedules that have been translated

from preclinical findings to initial human trials [1].

Regimen Cycle Dosing Explored Identified RDE Identified RDE
Code Description Schedule Dose Range  (Solid Tumors) (Hematologic)
1A 21-day cycle Day 1 only 12.5 mg to Not defined 250 mg

350 mg
1B 28-day cycle Days 1 and Not specified 120 mg 120 mg

8

2A 28-day cycle Days 1-14 1 mg to 20 Not defined Not defined

mg
2C 28-day cycle Days 1-7 Not specified  Not defined 45 mg

Proposed Protocol for In Vivo Xenograft Efficacy Study
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This protocol outlines a standard procedure to evaluate the efficacy of siremadlin in a mouse xenograft

model, which generates the essential data for designing human clinical dose escalation trials.

Study Objectives

¢ Primary: To evaluate the antitumor efficacy of siremadlin by measuring tumor growth inhibition in a
human tumor xenograft model with wild-type TP53.

e Secondary: To monitor body weight changes and clinical signs to assess the tolerability of the
treatment.

Materials

« Animals: Immunodeficient mice (e.g., NOD-scid IL2Ry"!

or similar), female, 6-8 weeks old.

¢ Cell Line: A human cancer cell line confirmed to be wild-type for TP53 (e.g., SJSA-1 osteosarcoma
or another appropriate model).

o Test Article: Siremadlin, prepared as a homogeneous suspension in a vehicle of 0.5%
methylcellulose and 0.2% Tween-80 in water.

¢ Vehicle: 0.5% methylcellulose and 0.2% Tween-80 in water.

Experimental Design

¢ Xenograft Establishment: Subcutaneously inoculate 5 x 1076 SJSA-1 cells in the right flank of each
mouse.
¢ Randomization: When tumors reach a volume of 150-200 mm?, randomize mice into 5 groups:
o Group 1 (Vehicle Control): Oral gavage, daily for 21 days.
o Group 2 (Siremadlin Low Dose): e.g., 25 mg/kg, oral gavage, daily for 21 days.
o Group 3 (Siremadlin Mid Dose): e.g., 50 mg/kg, oral gavage, daily for 21 days.
o Group 4 (Siremadlin High Dose): e.g., 100 mg/kg, oral gavage, daily for 21 days.
o Group 5 (Positive Control): A standard-of-care drug, if applicable.
e Group Size: n = 8-10 mice per group.

Procedures and Monitoring

e Dosing: Administer siremadlin or vehicle via oral gavage once daily. The chosen dosing schedule
(e.g., daily for 21 days) aligns with the "fractionated low-dose" clinical regimen (2C) designed to
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modulate p53-dependent cell cycle arrest [1].

e Tumor Measurement: Measure tumor diameters with calipers twice weekly. Calculate volume using
the formula: (Length x Width2) / 2.

¢ Body Weight: Measure and record twice weekly as an indicator of toxicity.

¢ Clinical Observations: Monitor daily for signs of distress.

e Endpoint: At the end of the treatment period, euthanize animals and collect tumors for potential
biomarker analysis (e.g., Western blot for p21, PUMA, and cleaved caspase-3 to confirm mechanism
of action).

Data Analysis

¢ Efficacy: Plot mean tumor volume = SEM for each group over time. Calculate the percent tumor
growth inhibition (TGI) for each treatment group compared to the vehicle control on the final day.

o Tolerability: Plot mean body weight change over time. A significant decrease (>20%) in the treatment
group compared to the control indicates potential toxicity.

e Statistics: Compare final tumor volumes and body weights using a one-way ANOVA with a post-hoc
test.

Scientific Background and Pathways

Siremadlin is a potent inhibitor of the MDM2-p53 protein-protein interaction. The following diagram

illustrates the core mechanism of action that underlies its efficacy in TP53 wild-type models.
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Siremadlin Mechanism of Action
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Diagram Interpretation:

e Baseline State (Left): In a normal cell cycle, p53 is activated by stressors like DNA damage.
However, MDM2, which is itself transcriptionally activated by p53, binds to p53 and promotes its
ubiquitination and degradation, creating a negative feedback loop that keeps p53 levels low [1].

¢ Drug Action (Center): Siremadlin binds to MDM2, disrupting the MDM2-p53 interaction [1].

¢ Therapeutic Outcome (Right): With the inhibitory interaction blocked, p53 protein stabilizes and
accumulates. This leads to the transcriptional activation of key downstream targets like p21 (inducing
cell cycle arrest) and PUMA (inducing apoptosis), resulting in the death of cancer cells [1].

Critical Experimental Considerations

e Confirm TP53 Status: The efficacy of siremadlin is highly dependent on the presence of wild-type
p53. Always sequence the TP53 gene in your chosen cell line before initiating the study [1] [2].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548260?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377734/
https://www.smolecule.com/products/s548260?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377734/
https://www.smolecule.com/products/s548260?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://www.smolecule.com/products/s548260?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

¢ Preclinical Dosing Strategy: The chosen dosing schedule (e.g., daily vs. intermittent high-dose) can
influence the primary mechanism—continuous low dosing may favor p21-mediated cell cycle arrest,
while pulsed high dosing may push cells toward PUMA-mediated apoptosis [1].

¢ Monitor On-Target Toxicity: Thrombocytopenia is a common, on-target side effect of MDM2
inhibition seen in clinical trials, believed to result from p53 activation in platelet progenitor cells [1].
While difficult to monitor directly in mice, it underscores the importance of careful dose selection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Results from a First-in-Human Phase | Study of Siremadlin ... [pmc.ncbi.nim.nih.gov]
2. Afirst-in-human phase | study of a novel MDM2/p53 ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Siremadlin dose escalation study design in xenograft models].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b548260#siremadlin-dose-escalation-study-design-in-

xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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